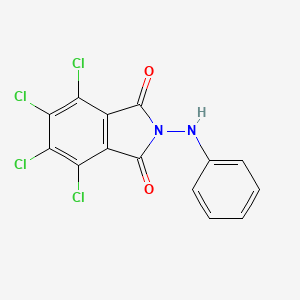
Phthalimide, 4,5,6,7-tetrachloro-N-anilino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of four chlorine atoms at the 4, 5, 6, and 7 positions of the phthalimide ring and an anilino group attached to the nitrogen atom. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Phthalimide, 4,5,6,7-tetrachloro-N-anilino- typically involves the reaction of 4,5,6,7-tetrachlorophthalic anhydride with aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene . The reaction mixture is heated for several hours to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phthalimide, 4,5,6,7-tetrachloro-N-anilino- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as α-glucosidase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including the suppression of carbohydrate digestion and glucose absorption.
Comparison with Similar Compounds
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- can be compared with other similar compounds, such as:
Phthalimide: The parent compound, which lacks the chlorine atoms and anilino group, has different chemical properties and applications.
Naphthalimide: A related compound with a naphthalene ring instead of a benzene ring, used in similar applications but with distinct properties.
4,5,6,7-Tetrachloro-N-alkylphthalimide: Compounds with alkyl groups instead of anilino groups, which may have different biological activities and uses.
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- is unique due to its specific substitution pattern and the presence of the anilino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55809-92-2 |
|---|---|
Molecular Formula |
C14H6Cl4N2O2 |
Molecular Weight |
376.0 g/mol |
IUPAC Name |
2-anilino-4,5,6,7-tetrachloroisoindole-1,3-dione |
InChI |
InChI=1S/C14H6Cl4N2O2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)19-6-4-2-1-3-5-6/h1-5,19H |
InChI Key |
KNZYFRIFUYFISM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















